molecular formula C17H20N4O3 B2974335 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421508-94-2

6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2974335
CAS No.: 1421508-94-2
M. Wt: 328.372
InChI Key: FIZIGGWVNOXOKR-UHFFFAOYSA-N
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Description

6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinonitrile core linked to a piperidine ring, which is further connected to a pyrrolidine moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core, which can be achieved through the reaction of 3-cyanopyridine with suitable reagents under controlled conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.

    Pyrrolidine Moiety Attachment: The final step is the attachment of the pyrrolidine moiety. This is typically achieved through a coupling reaction between the piperidine derivative and 1-methyl-5-oxopyrrolidine-3-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The nicotinonitrile core can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine and piperidine rings.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of drugs for treating various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)pyridine
  • **6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)quinoline
  • **6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)benzene

Uniqueness

Compared to similar compounds, 6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of functional groups. The presence of the nicotinonitrile core, along with the piperidine and pyrrolidine rings, provides a distinct chemical profile that may result in unique biological and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds. Further research and exploration are necessary to fully realize its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20-11-13(8-16(20)22)17(23)21-6-4-14(5-7-21)24-15-3-2-12(9-18)10-19-15/h2-3,10,13-14H,4-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIGGWVNOXOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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